molecular formula C26H35NO5S2 B13931164 1,1-Dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-carboxymethoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine

1,1-Dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-carboxymethoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine

Cat. No.: B13931164
M. Wt: 505.7 g/mol
InChI Key: HLVCNERLDVNLEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid, also known as elobixibat, is a synthetic organic compound. It is an orally available inhibitor of the ileal bile acid transporter (IBAT or ASBT), which is the protein product of the SLC10A2 gene. Elobixibat is primarily evaluated for its clinical utility in the management of chronic constipation .

Preparation Methods

The synthesis of 2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid involves multiple steps. The chemical structure is claimed as Example 14 in Albireo Ab’s patent US20130225511A1 . The synthetic route typically involves the formation of the thiazepine ring followed by the introduction of the butyl, methylthio, and phenyl groups. The final step involves the attachment of the acetic acid moiety.

Chemical Reactions Analysis

2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the thiazepine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the phenyl and butyl groups, leading to various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid involves the inhibition of the ileal bile acid transporter (IBAT or ASBT). By inhibiting this transporter, the compound reduces the reabsorption of bile acids from the small intestine, leading to increased bile acid excretion. This mechanism helps in managing chronic constipation by promoting bowel movements .

Comparison with Similar Compounds

2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid can be compared with other bile acid transporter inhibitors such as:

    Odevixibat: Another IBAT inhibitor used for similar therapeutic purposes.

    Maralixibat: A compound with a similar mechanism of action but different chemical structure.

    Linerixibat: Another bile acid transporter inhibitor with distinct pharmacokinetic properties.

The uniqueness of 2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid lies in its specific chemical structure, which contributes to its distinct pharmacological profile and therapeutic potential .

Properties

Molecular Formula

C26H35NO5S2

Molecular Weight

505.7 g/mol

IUPAC Name

2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetic acid

InChI

InChI=1S/C26H35NO5S2/c1-4-6-13-26(14-7-5-2)18-27(20-11-9-8-10-12-20)21-15-23(33-3)22(32-17-25(28)29)16-24(21)34(30,31)19-26/h8-12,15-16H,4-7,13-14,17-19H2,1-3H3,(H,28,29)

InChI Key

HLVCNERLDVNLEF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)O)SC)C3=CC=CC=C3)CCCC

Origin of Product

United States

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